molecular formula C22H29BrN6O2 B2464454 8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 883795-58-2

8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2464454
CAS RN: 883795-58-2
M. Wt: 489.418
InChI Key: VBFMHZCLHCAJDD-YSMPRRRNSA-N
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Description

8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29BrN6O2 and its molecular weight is 489.418. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antidepressant Properties : Compounds similar to the one , like 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, have been synthesized and shown antidepressant activity, particularly at certain dosages (Khaliullin, Shabalina, Davlyatova, Valeeva, 2018).

  • Xanthene Derivatives as Antiasthmatic Agents : Research on xanthene derivatives, closely related to the compound , shows significant activity as antiasthmatic agents, indicating potential in developing potent anti-asthmatic compounds (Bhatia, Waghmare, Choudhari, Kumbhar, 2016).

Crystal Structure Analysis

  • Crystal Structure Determination : Studies involving compounds with structural similarities have focused on determining their crystal structures using techniques like X-ray diffraction, which is crucial for understanding their chemical behavior (Ismiyev, Maharramov, Askerov, Potekhin, 2015).

Synthesis of Derivatives

  • Synthesis of Functional Derivatives : Research has been conducted on synthesizing and exploring the chemical transformations of related hydrazine functional derivatives, highlighting their potential in creating biologically active substances (Korobko, 2016).

Miscellaneous Applications

  • Thietanyl Protection in Synthesis : The use of thietanyl protecting groups in synthesizing related compounds, particularly for 8-substituted 1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrates an approach to stabilize certain structures during the synthesis process (Khaliullin, Shabalina, 2020).

properties

IUPAC Name

8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-3-methyl-7-octyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BrN6O2/c1-4-5-6-7-8-9-14-29-18-19(28(3)22(31)25-20(18)30)24-21(29)27-26-15(2)16-10-12-17(23)13-11-16/h10-13,18-19H,4-9,14H2,1-3H3,(H,24,27)(H,25,30,31)/b26-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVREZFIGHQNRO-YSMPRRRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2C(N=C1NN=C(C)C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN1C2C(N=C1N/N=C(/C)\C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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